Carboxyatractylate

Übersicht

Beschreibung

Carboxyatractyloside (potassium salt) is a highly selective inhibitor of the adenine nucleotide translocator (ANT), a protein that facilitates the exchange of ADP and ATP across the mitochondrial membrane . This compound is derived from the plant Xanthium sibiricum and is known for its potent inhibitory effects on mitochondrial function, leading to the opening of the permeability transition pore (PTP), loss of mitochondrial membrane potential, and induction of apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboxyatractyloside (potassium salt) is typically isolated from the plant Xanthium sibiricum. The preparation involves extracting the compound from the plant material, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods: The industrial production of carboxyatractyloside (potassium salt) involves large-scale extraction from Xanthium sibiricum, followed by purification processes to ensure high purity and consistency. The compound is then formulated into a stable potassium salt form for various applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carboxyatractyloside (Kalium-Salz) unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner inhibitorischen Funktion auf ANT. Diese Reaktionen umfassen die Bindung an die Nukleosidbindungsstelle von ANT auf der cytoplasmatischen Seite der inneren Mitochondrienmembran, was zur Stabilisierung der c-Konformation von ANT führt .

Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig in wässrigen Lösungen verwendet, mit typischen Konzentrationen von 1-5 µM für experimentelle Zwecke . Sie ist unter Standardlaborbedingungen stabil und kann bei -20°C gelagert werden, um ihre Aktivität zu erhalten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Wechselwirkung zwischen Carboxyatractyloside (Kalium-Salz) und ANT ist die Hemmung des ADP/ATP-Austauschs, die zu Mitochondrienfunktionsstörungen und Apoptose führt .

Wissenschaftliche Forschungsanwendungen

Carboxyatractyloside (Kalium-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Carboxyatractyloside (Kalium-Salz) entfaltet seine Wirkung durch Bindung an den Adeninnukleotidtranslokator (ANT) auf der cytoplasmatischen Seite der inneren Mitochondrienmembran . Diese Bindung stabilisiert die c-Konformation von ANT und verhindert den Austausch von ADP und ATP über die Membran. Dadurch öffnet sich das Permeabilitätsübergangsporus (PTP), was zum Verlust des Mitochondrienmembranpotentials und zur Induktion von Apoptose führt .

Ähnliche Verbindungen:

Atractyloside: Ein weiterer Inhibitor von ANT, aber weniger potent im Vergleich zu Carboxyatractyloside (Kalium-Salz).

Bongkreksäure: Ähnlich wie Carboxyatractyloside in seinen inhibitorischen Wirkungen auf ANT, jedoch mit unterschiedlichen Bindungseigenschaften.

Einzigartigkeit: Carboxyatractyloside (Kalium-Salz) ist aufgrund seiner hohen Potenz und Selektivität für ANT einzigartig. Es ist etwa zehnmal potenter als Atractyloside und wird als effektiver bei der Hemmung der oxidativen Phosphorylierung angesehen . Im Gegensatz zu Atractyloside werden die Wirkungen von Carboxyatractyloside nicht durch Erhöhung der Konzentration von Adeninnukleotiden aufgehoben .

Wirkmechanismus

Carboxyatractyloside (potassium salt) exerts its effects by binding to the adenine nucleotide translocator (ANT) on the cytoplasmic side of the inner mitochondrial membrane . This binding stabilizes the c conformation of ANT, preventing the exchange of ADP and ATP across the membrane. As a result, the permeability transition pore (PTP) opens, leading to the loss of mitochondrial membrane potential and the induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Atractyloside: Another inhibitor of ANT, but less potent compared to carboxyatractyloside (potassium salt).

Bongkrekic Acid: Similar to carboxyatractyloside in its inhibitory effects on ANT, but with different binding characteristics.

Uniqueness: Carboxyatractyloside (potassium salt) is unique due to its high potency and selectivity for ANT. It is approximately ten times more potent than atractyloside and is considered more effective in inhibiting oxidative phosphorylation . Unlike atractyloside, the effects of carboxyatractyloside are not reversed by increasing the concentration of adenine nucleotides .

Biologische Aktivität

Carboxyatractylate (CATR) is a potent mitochondrial inhibitor derived from the plant Xanthium strumarium, commonly known as cocklebur. This compound has garnered attention due to its significant biological activities, particularly its effects on mitochondrial function and its toxicity in various organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies of intoxication, and relevant research findings.

This compound functions primarily as an inhibitor of oxidative phosphorylation in mitochondria. It mimics adenosine diphosphate (ADP) and blocks the translocation of ADP and adenosine triphosphate (ATP) across the mitochondrial membrane by inhibiting the adenine nucleotide translocator (ANT). This inhibition disrupts ATP production, leading to severe metabolic consequences such as hypoglycemia, tissue hypoxia, and potentially fatal outcomes.

Key Findings:

- Inhibition of Mitochondrial Function : this compound inhibits mitochondrial respiratory chain complexes, particularly affecting complex I and IV, which are crucial for ATP synthesis. This inhibition can lead to decreased mitochondrial membrane potential and increased ADP/ATP ratios in cells treated with CATR .

- Autophagy Activation : Research indicates that low concentrations of CATR can activate autophagy pathways in liver cells (HepG2), promoting the degradation of triglycerides and potentially offering protective effects against fatty liver disease .

Toxicological Studies

This compound is known for its toxicity, especially in livestock. A notable case involved a 19-month-old Korean native cow that died after ingesting silage contaminated with cocklebur fruits containing CATR. The pathological findings included significant liver damage characterized by centrilobular hepatic necrosis, hemorrhages, and systemic damage due to acute poisoning.

Case Study Summary:

- Subject : 19-month-old Korean native cow

- Cause : Ingestion of silage containing cocklebur fruits

- Symptoms : Acute abdominal pain, depression, convulsions

- Pathological Findings : Enlarged liver with hemorrhages; confirmed CATR presence via high-performance liquid chromatography (HPLC) .

Research Findings

A variety of studies have investigated the biological activity of this compound:

- Mitochondrial Binding Studies : Research has shown that this compound exhibits a high affinity for mitochondrial proteins, facilitating the isolation of the ADP/ATP carrier from mitochondria. This property is critical for understanding how CATR interacts with mitochondrial membranes and affects cellular metabolism .

- Effects on Lipid Metabolism : In vitro studies demonstrated that CATR treatment led to significant reductions in lipid content in steatotic liver cells by enhancing autophagic processes. These findings suggest potential therapeutic applications for managing metabolic disorders like fatty liver disease .

Data Table: Biological Effects of this compound

| Parameter | Effect of this compound |

|---|---|

| Mitochondrial Complex Activity | Inhibition of complexes I and IV |

| ADP/ATP Ratio | Increased in treated cells |

| Autophagy Activation | Enhanced degradation of triglycerides |

| Toxicity | Severe hepatic necrosis in livestock |

| Symptoms in Intoxication | Abdominal pain, convulsions, coma |

Eigenschaften

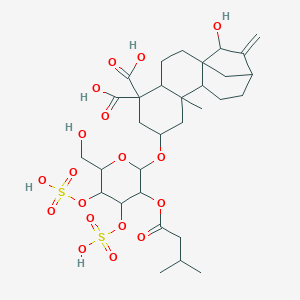

IUPAC Name |

15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFATIOBERWBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33286-30-5 (di-potassium salt) | |

| Record name | Carboxyatractyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30865669 | |

| Record name | 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35988-42-2 | |

| Record name | Carboxyatractyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Carboxyatractylate interact with the ADP/ATP carrier?

A: this compound binds with high affinity (Kd < 10 nM) [] to the AAC when its binding site faces the cytosolic side, a conformation termed the "c-state" []. This binding locks the AAC in the c-state, effectively inhibiting the transport of ADP and ATP across the mitochondrial membrane [, , ].

Q2: What are the downstream effects of this compound binding to the AAC?

A: By inhibiting ADP/ATP exchange, CAT disrupts the mitochondrial membrane potential (ΔΨ) and inhibits oxidative phosphorylation [, ]. This leads to a decrease in ATP synthesis, ultimately compromising cellular energy production [, , ].

Q3: Does this compound's effect on mitochondria vary between tissues?

A: Yes, research suggests tissue-specific effects of CAT. For instance, while CAT effectively inhibits fatty acid-induced uncoupling in liver mitochondria, it shows a weaker effect in heart mitochondria []. This variation may be attributed to differences in the content of endogenous metabolites and the specific characteristics of the aspartate/glutamate antiporter in different tissues [].

Q4: Can this compound induce uncoupling in mitochondria?

A: While primarily known for its inhibitory role, CAT can paradoxically induce two calcium-dependent uncoupling systems in rat liver mitochondria: a Ca2+-dependent pore and a Ca2+ recycling system [, ]. This uncoupling effect is observed at concentrations specific for ADP/ATP antiporter inhibition, suggesting a complex interplay between CAT, AAC, and calcium homeostasis [].

Q5: Can this compound affect the conformation of the ADP/ATP carrier?

A: Yes, studies using spin-labeled CAT and antibodies specific for different AAC conformations have provided evidence for CAT’s ability to influence AAC conformation. The binding of CAT stabilizes the AAC in a specific conformation, distinct from the conformation induced by another inhibitor, Bongkrekic acid [, , , ].

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of CAT. More detailed chemical information would need to be sourced from other literature.

Q7: Is there information available about this compound's material compatibility, stability, or catalytic properties within the provided research?

A7: The research papers primarily focus on the biological activity and mechanism of action of this compound in a biological context. There is no information provided about its material compatibility, stability outside of biological systems, or any inherent catalytic properties.

Q8: How do structural modifications of this compound affect its activity?

A8: The research papers do not delve into specific structural modifications of this compound or their impact on its activity.

Q9: Can you provide information on the stability and formulation of this compound, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, toxicology, or safety based on the provided research?

A9: The focus of the provided research papers is on the biochemical mechanisms of this compound's interaction with the ADP/ATP carrier. Therefore, they do not offer insights into its stability and formulation, SHE regulations, PK/PD properties, in vivo efficacy, resistance mechanisms, toxicological profile, or safety aspects. Further research and literature are required to address these points.

Q10: How is this compound utilized in research to investigate mitochondrial function?

A10: CAT serves as a valuable tool for studying:

- ADP/ATP carrier function: By specifically inhibiting AAC, CAT helps dissect the role of this transporter in various metabolic processes, including oxidative phosphorylation, mitochondrial membrane potential regulation, and fatty acid-induced uncoupling [, , ].

- Mitochondrial uncoupling mechanisms: The ability of CAT to induce Ca2+-dependent uncoupling under specific conditions provides insights into the complex interplay between AAC, calcium handling, and mitochondrial membrane permeabilization [, , ].

- Distinguishing between UCP and ANT-mediated uncoupling: Research comparing the effects of CAT, GDP, and other inhibitors in different tissues helps differentiate between uncoupling mediated by UCPs and ANT, providing a deeper understanding of these parallel pathways [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.